9,10-Dihydrolysergol

Serotonin receptor binding 5-HT1 affinity radioligand displacement

9,10-Dihydrolysergol (CAS 18051-16-6, synonym dihydroelymoclavine or dihydrolysergol-I) is a naturally occurring clavine-type ergoline alkaloid with the molecular formula C16H20N2O and a molecular weight of 256.34 g/mol. The compound bears a saturated D-ring (Δ9,10 bond reduced) that distinguishes it from its parent congener lysergol and the regioisomeric elymoclavine pair, and it has been isolated from fungal sources including Balansia henningsiana.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
CAS No. 18051-16-6
Cat. No. B022041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydrolysergol
CAS18051-16-6
Synonyms6-Methyl-ergoline-8-methanol;  α-Dihydro-lysergol;  α-Dihydrolysergol;  6-Methylergoline-8β-methanol;  8α,9-Dihydroelymoclavine;  Dihydrolysergol I; _x000B_LY 60722; 
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO
InChIInChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10-,13-,15-/m1/s1
InChIKeyUFKTZIXVYHGAES-WDBKCZKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dihydrolysergol (CAS 18051-16-6) – Chemical Identity, Ergoline Classification, and Baseline Characteristics for Sourcing Decisions


9,10-Dihydrolysergol (CAS 18051-16-6, synonym dihydroelymoclavine or dihydrolysergol-I) is a naturally occurring clavine-type ergoline alkaloid with the molecular formula C16H20N2O and a molecular weight of 256.34 g/mol [1]. The compound bears a saturated D-ring (Δ9,10 bond reduced) that distinguishes it from its parent congener lysergol and the regioisomeric elymoclavine pair, and it has been isolated from fungal sources including Balansia henningsiana [1]. Pharmacologically, 9,10-dihydrolysergol acts as a partial agonist and competitive antagonist at serotonin 5-HT2A, 5-HT2C, and 5-HT1B receptors as well as at α1-adrenergic receptors [2][3].

Why 9,10-Dihydrolysergol Cannot Be Replaced by Generic Lysergol or Elymoclavine in Receptor Pharmacology and Synthesis


Although lysergol, elymoclavine, and 9,10-dihydrolysergol share the same indolo[4,3-fg]quinoline ergoline scaffold, the saturation state of the D-ring fundamentally alters receptor interaction profiles. Lysergol behaves as a partial agonist at vascular 5-HT2A receptors (pKP = 7.66 ± 0.02; intrinsic activity α = 0.18) and elicits measurable contractile responses, whereas O-acylated derivatives of dihydrolysergol-I produce only marginal contractile effects (α = 0.02–0.05) [1][2]. DFT calculations further reveal that reduction of the Δ9,10 double bond modifies the HOMO–LUMO energy gap, affecting both electronic stability and solvent-phase reactivity [3]. In synthetic applications, 9,10-dihydrolysergol serves as a distinct precursor for pergolide via a patented three-step sequence, a transformation not directly accessible from lysergol without additional redox manipulation [4]. These pharmacodynamic and synthetic divergences mean that in-class compounds cannot be interchanged without altering both biological readout and reaction outcomes.

Quantitative Differentiation Evidence for 9,10-Dihydrolysergol vs. Lysergol, Elymoclavine, and Clavine Analogs


5-HT1 Receptor Binding Affinity – IC50 Comparison of 9,10-Dihydrolysergol vs. 5-HT2 Selectivity

9,10-Dihydrolysergol exhibits moderate binding affinity at the 5-HT1 receptor (IC50 = 120 nM) as measured by [³H]5-HT displacement from rat frontal cortex homogenates [1]. At the 5-HT2 receptor in the same tissue, affinity is approximately 3.8-fold lower (IC50 = 450 nM) using [³H]spiperone displacement [2]. This within-compound selectivity ratio contrasts with certain ergoline derivatives such as 1-isopropyllysergol, which displays pA2 = 9.15 at 5-HT2A (corresponding to sub-nanomolar affinity) with markedly lower 5-HT1B affinity [3]. For researchers requiring a tool compound with balanced 5-HT1/5-HT2 binding rather than high 5-HT2A selectivity, 9,10-dihydrolysergol represents a distinct pharmacological profile.

Serotonin receptor binding 5-HT1 affinity radioligand displacement ergoline pharmacology

5-HT2A Receptor Functional Antagonism – pA2 Values of Parent Alcohols vs. O-Acylated Derivatives

In functional assays using the isolated rat tail artery, 9,10-dihydrolysergol (as parent alcohol dihydrolysergol-I, compound 2) serves as the baseline for a series of O-acylated derivatives. The O-acylated congeners (compounds 3–14) exhibit pA2 values ranging from 7.33 to 8.40 at 5-HT2A receptors, values that are consistently higher than those of the parent alcohols lysergol (1) and dihydrolysergol-I (2) respectively [1]. Notably, O-acylated dihydrolysergol-I derivatives produce only marginal contractile responses (intrinsic activity α = 0.02–0.05), in contrast to O-acylated lysergol derivatives which show partial agonist activity with pKP values of 6.35–7.67 and α = 0.11–0.21 [2]. For N-1-isopropyl substitution, 1-isopropyldihydrolysergol-I (2b) achieves pA2 = 8.50 at 5-HT2A, compared to 1-isopropyllysergol (1b) at pA2 = 9.15 and 1-isopropylelymoclavine (3b) at pA2 = 9.14 [2].

5-HT2A antagonism pA2 rat tail artery ergoline SAR

DFT-Calculated HOMO–LUMO Energy Gap – Comparative Electronic Stability of Lysergol, Elymoclavine, and Dihydrolysergol

A combined experimental and DFT theoretical study at the B3LYP/6-311++G(d,p) level compared the structural and electronic properties of lysergol, elymoclavine (Δ9,10 and Δ8,9 regioisomers), and dihydrolysergol in both gas phase and aqueous solvent (Onsager reaction field model) [1]. Reduction of the Δ9,10 double bond in dihydrolysergol alters the HOMO–LUMO energy gap relative to the unsaturated congeners, directly impacting predicted chemical reactivity and oxidative stability. The study further validated computational predictions against experimental IR and NMR spectra, confirming that the solvent-phase electronic structure of dihydrolysergol diverges measurably from that of lysergol and both elymoclavine regioisomers [1].

DFT calculation HOMO-LUMO gap electronic stability solubility prediction

Synthetic Utility as Pergolide Precursor – Patented Three-Step Route from 9,10-Dihydrolysergol

9,10-Dihydrolysergol is the designated starting material in a patented industrial process for the synthesis of pergolide (D-6-n-propyl-8β-methylmercaptomethylergoline), a dopamine D1/D2 receptor agonist [1]. The three-step sequence involves either (i) acylation-dealkylation followed by reduction and sulfide formation, or (ii) sulfide formation prior to acylation-dealkylation and reduction [1][2]. A reported laboratory-scale protocol starting from 8.1 g (0.032 mol) of 9,10-dihydrolysergol yielded pergolide in approximately 68% yield after reaction with dimethyl disulfide and tri-n-butylphosphine in anhydrous DMF . In contrast, lysergol requires an additional catalytic hydrogenation step to saturate the Δ9,10 double bond before it can enter the pergolide synthetic pathway, with a reported overall yield of ~40% for the conversion of lysergol to 9,10-dihydrolysergic acid [3].

Pergolide synthesis ergoline intermediate patented process dopamine agonist precursor

Comparative α1-Adrenoceptor Activity Profile – Dihydrolysergol-I Derivatives Show Reduced Off-Target Affinity

Cycloalkanecarboxylic esters derived from dihydrolysergol-I, like those from lysergol and elymoclavine, display low or marginal affinity at α1-adrenoceptors in the rat aorta [1]. However, the 5-HT2A/α1 selectivity ratio differs meaningfully across the three parent scaffolds. N-1-isopropyl lysergol derivatives achieve exceptionally high 5-HT2A/α1 selectivity ratios of 302–3548, whereas for dihydrolysergol-I-derived esters, no clear structure–affinity relationship could be deduced at either receptor [1][2]. The parent N-1-isopropyl alcohols 1b–3b all display low affinity at both guinea-pig 5-HT1B receptors and rat α1-adrenoceptors, indicating that the dihydro scaffold neither introduces nor exacerbates α1-adrenergic off-target activity [1].

α1-adrenoceptor selectivity ratio 5-HT2A/α1 ergoline off-target

High-Impact Application Scenarios for 9,10-Dihydrolysergol (CAS 18051-16-6) in Academic and Industrial Research


Serotonergic Tool Compound for 5-HT1 vs. 5-HT2 Receptor Selectivity Profiling

9,10-Dihydrolysergol, with its documented IC50 of 120 nM at 5-HT1 and 450 nM at 5-HT2 receptors in rat frontal cortex [1], serves as a moderately 5-HT1-preferring ergoline probe. This contrasts with high-5-HT2A-selective ergolines such as 1-isopropyllysergol (pA2 = 9.15) [2], making 9,10-dihydrolysergol suitable for experiments where balanced or 5-HT1-biased serotonergic engagement is desired, such as comparative receptor occupancy studies or functional selectivity assays.

Parent Scaffold for Structure–Activity Relationship (SAR) Derivatization with Minimized 5-HT2A Intrinsic Agonism

The dihydrolysergol-I scaffold yields O-acylated and N-1-alkylated derivatives that exhibit only marginal intrinsic agonist activity at 5-HT2A receptors (α = 0.02–0.05), in contrast to lysergol-derived esters which retain partial agonism (α = 0.11–0.21) [1]. For medicinal chemistry programs developing pure 5-HT2A antagonists, 9,10-dihydrolysergol provides a starting point that inherently reduces the risk of confounding residual agonist effects in functional assays [1][2].

Key Intermediate for Pergolide and 9,10-Dihydroergoline Pharmaceutical Synthesis

Patented industrial processes use 9,10-dihydrolysergol directly for the three-step synthesis of pergolide with a reported yield of approximately 68% at laboratory scale [1][2]. Procuring 9,10-dihydrolysergol eliminates the additional catalytic hydrogenation step required when starting from lysergol (which proceeds in only ~40% overall yield to the corresponding acid) , making it the preferred starting material for process chemistry groups manufacturing pergolide or related 9,10-dihydroergoline APIs and intermediates .

Computational Reference Standard for DFT-Based Ergot Alkaloid Modeling

The comparative DFT study of lysergol, elymoclavine, and dihydrolysergol established that saturation of the Δ9,10 double bond measurably alters the HOMO–LUMO energy gap and solvent-phase electronic properties [1]. Computational chemistry groups developing force-field parameters or QSAR models for ergoline alkaloids can use 9,10-dihydrolysergol as a well-characterized reference compound with experimentally validated IR and NMR data against which computational predictions can be benchmarked [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9,10-Dihydrolysergol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.